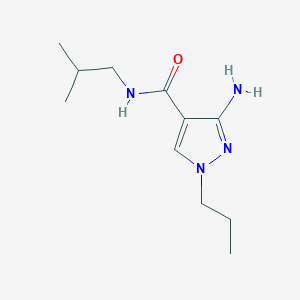
3-Amino-N-isobutyl-1-propyl-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-氨基-N-异丁基-1-丙基-1H-吡唑-4-甲酰胺是一种属于吡唑家族的化学化合物。吡唑是五元杂环化合物,在相邻位置包含两个氮原子。
准备方法
合成路线和反应条件
3-氨基-N-异丁基-1-丙基-1H-吡唑-4-甲酰胺的合成通常涉及在受控条件下使适当的前体发生反应。 一种常见的方法包括将肼衍生物与 1,3-二酮环化,然后进行官能团修饰以引入氨基和酰胺基团 .
工业生产方法
该化合物的工业生产可能涉及多步合成过程,通常以容易获得的原料开始。 该过程可能包括硝化、还原和环化等步骤,然后采用重结晶或色谱等纯化技术以获得高纯度的所需产物 .
化学反应分析
反应类型
3-氨基-N-异丁基-1-丙基-1H-吡唑-4-甲酰胺可以发生各种化学反应,包括:
氧化: 这种反应可以引入含氧官能团。
还原: 这种反应可以去除含氧官能团或还原双键。
取代: 这种反应可以将一个官能团替换为另一个[][3]。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 常用的还原剂包括氢化铝锂 (LiAlH₄) 和硼氢化钠 (NaBH₄)。
取代: 常用的试剂包括卤素 (例如氯、溴) 和亲核试剂 (例如胺、醇)[][3]。
主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能会生成羧酸或酮,而还原可能会生成醇或胺[3][3]。
科学研究应用
3-氨基-N-异丁基-1-丙基-1H-吡唑-4-甲酰胺在科学研究中有几个应用:
化学: 它用作合成更复杂杂环化合物的构件。
生物学: 它用于研究酶抑制剂和受体配体。
工业: 它用于生产农用化学品和染料
作用机制
3-氨基-N-异丁基-1-丙基-1H-吡唑-4-甲酰胺的作用机制涉及它与特定分子靶标(如酶或受体)的相互作用。该化合物可以作为抑制剂或激活剂,调节这些靶标的活性并影响各种生化途径。 确切机制取决于具体应用和靶标 .
相似化合物的比较
类似化合物
- 4-氨基-1-甲基-3-丙基-1H-吡唑-5-甲酰胺
- 4-氨基-2-甲基-5-丙基-2H-吡唑-3-羧酸酰胺
独特性
3-氨基-N-异丁基-1-丙基-1H-吡唑-4-甲酰胺的独特性在于它在吡唑环上的特定取代模式,这赋予了它独特的化学和生物学性质。 这种独特性使其在其他类似化合物可能不太有效的特定应用中变得有价值 .
生物活性
3-Amino-N-isobutyl-1-propyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential as a kinase inhibitor. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and research findings.
The compound functions primarily as a selective inhibitor of cyclin-dependent kinases (CDKs), particularly CDK16, which plays a crucial role in cell cycle regulation. Inhibition of CDK16 has been linked to the induction of G2/M phase cell cycle arrest, leading to apoptosis in various cancer cell lines. The compound exhibits an EC50 value of approximately 33 nM against CDK16, demonstrating potent activity .
Therapeutic Applications
The biological activity of this compound extends beyond cancer treatment. Its derivatives have shown promise in:
- Anti-infective Properties : Certain aminopyrazole derivatives display sub-micromolar activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .
- Anti-inflammatory Effects : Research indicates that some derivatives can mitigate LPS-induced neuroinflammation, suggesting potential applications in neurodegenerative diseases like Alzheimer's .
- Anticancer Activity : The compound has been identified as a potent inhibitor of tubulin polymerization, exhibiting IC50 values in the low micromolar range against various cancer cell lines .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its analogs:
- Cell Cycle Arrest and Apoptosis : A study demonstrated that treatment with the compound led to significant apoptosis in cutaneous squamous cell carcinoma cells, with a notable increase in the accumulation of p27, a cyclin-dependent kinase inhibitor .
- Antimicrobial Activity : Derivatives of the compound were tested against Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness. For instance, one derivative exhibited MIC values of 0.125 mg/mL against S. aureus .
- Neuroprotective Effects : In vivo studies indicated that certain analogs could reduce microglial activation and astrocyte proliferation in models of neuroinflammation, highlighting their potential for treating neurodegenerative disorders .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Activity | IC50/EC50 Values | Remarks |
|---|---|---|
| CDK16 Inhibition | EC50 = 33 nM | Induces G2/M phase arrest |
| Antimicrobial (MSSA) | MIC = 0.125 mg/mL | Effective against MRSA |
| Anticancer | IC50 = 0.08–12.07 mM | Inhibits tubulin polymerization |
| Neuroprotection | Not quantified | Reduces inflammation in neurodegenerative models |
属性
分子式 |
C11H20N4O |
|---|---|
分子量 |
224.30 g/mol |
IUPAC 名称 |
3-amino-N-(2-methylpropyl)-1-propylpyrazole-4-carboxamide |
InChI |
InChI=1S/C11H20N4O/c1-4-5-15-7-9(10(12)14-15)11(16)13-6-8(2)3/h7-8H,4-6H2,1-3H3,(H2,12,14)(H,13,16) |
InChI 键 |
WNFBTKMDFJEXLO-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C=C(C(=N1)N)C(=O)NCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















